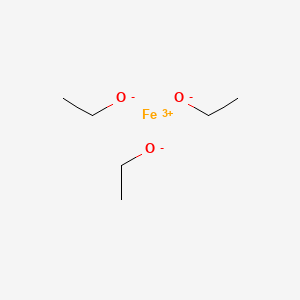

Iron(3+) ethanolate

Description

The exact mass of the compound Iron(3+) ethanolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iron(3+) ethanolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(3+) ethanolate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethanolate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.Fe/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPUGUWXHGEEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15FeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198599 | |

| Record name | Iron(3+) ethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-42-4 | |

| Record name | Iron(3+) ethanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) ethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(3+) ethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Iron(3+) Ethanolate: Beyond the Monomer to Polynuclear Oxo-Clusters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "iron(3+) ethanolate" belies the intricate structural reality of this chemical species. Far from a simple monomeric alkoxide, Fe(OEt)₃, its existence is characterized by a strong propensity to form complex polynuclear oxo-alkoxide clusters. This guide provides a comprehensive exploration of the chemical structure of what is more accurately described as iron(III) oxo-ethoxide, with a primary focus on the well-characterized pentanuclear cluster, Fe₅O(OEt)₁₃. We will delve into the synthesis, structural elucidation, and spectroscopic characterization of this compound, offering insights into the causal factors behind its formation and the experimental methodologies employed for its analysis. This document serves as a technical resource for researchers in materials science, catalysis, and drug development who require a deep understanding of iron alkoxide chemistry.

Introduction: The Fallacy of Monomeric Iron(III) Ethanolate

In the realm of metal alkoxides, iron(III) compounds present a fascinating case of structural complexity. While the empirical formula Fe(OEt)₃ can be written, it does not accurately represent the stable form of the molecule. The high charge density and Lewis acidity of the Fe³⁺ ion drive the system towards the formation of more stable, larger structures that incorporate oxo ligands (O²⁻) through various reaction pathways, including hydrolysis or ether elimination.[1][2] This leads to the prevalence of polynuclear iron(III) oxo-alkoxide clusters.[2][3]

This guide will focus on the most prominently identified and structurally characterized of these clusters, the pentanuclear species Fe₅O(OEt)₁₃. Understanding the structure and properties of this cluster is crucial for anyone working with iron alkoxide precursors in sol-gel processes, as catalysts, or in the synthesis of iron-based materials.[4][5]

The Core Structure: Unveiling the Fe₅O(OEt)₁₃ Cluster

The definitive structure of "iron(3+) ethanolate" is the pentanuclear oxo-ethoxide cluster, Fe₅O(OEt)₁₃.[1][4] This complex possesses a core structure consisting of five iron(III) centers bridged by a central μ₅-oxo ligand. The coordination sphere of each iron atom is completed by a combination of terminal and bridging ethoxide ligands.

Figure 1: A simplified 2D representation of the Fe₅O(OEt)₁₃ cluster, highlighting the central oxo ligand and bridging ethoxide groups. The dashed lines indicate terminal ethoxide ligands which are not explicitly drawn for clarity.

The geometry of the iron atoms in the Fe₅O cluster typically adopts a square pyramidal arrangement with the central oxygen atom situated slightly above the basal plane of four iron atoms.[6] The fifth iron atom occupies the apical position of the pyramid. This core structure is a recurring motif in the chemistry of polynuclear iron(III) oxo clusters.[3][7]

Synthesis and Experimental Protocols

The synthesis of iron(III) oxo-ethoxide is most commonly achieved through a metathesis reaction between an iron(III) halide, such as ferric chloride (FeCl₃), and a sodium ethoxide (NaOEt) solution.[4][6] However, this reaction is highly sensitive to stoichiometry and reaction conditions, often yielding a mixture of products including the desired Fe₅O(OEt)₁₃, as well as halide-substituted analogues like Fe₅O(OEt)₁₂X and Fe₅O(OEt)₁₁X₂ (where X = Cl, Br).[6]

Rationale Behind Experimental Choices

The choice of reactants and solvents is critical. Anhydrous conditions are paramount to prevent hydrolysis, which would lead to the formation of iron hydroxides and oxides. The use of a non-polar solvent like toluene in conjunction with ethanol helps to control the solubility of the reactants and products, facilitating the separation of the desired cluster from the sodium halide byproduct.

Figure 2: A generalized workflow for the synthesis of iron(III) oxo-ethoxide clusters.

Step-by-Step Synthesis Protocol

The following protocol is a representative procedure for the synthesis of Fe₅O(OEt)₁₃.

-

Preparation of Sodium Ethoxide: Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in anhydrous ethanol. The reaction is exothermic and should be performed with caution. The concentration of the resulting sodium ethoxide solution should be determined by titration.

-

Reaction: In a separate flask, suspend anhydrous ferric chloride in a mixture of anhydrous toluene and ethanol. Cool the suspension in an ice bath.

-

Addition: Slowly add the sodium ethoxide solution to the ferric chloride suspension with vigorous stirring. A color change and the precipitation of sodium chloride will be observed. The stoichiometry should be carefully controlled to favor the formation of the pentanuclear cluster.

-

Reflux: After the addition is complete, the reaction mixture is typically stirred at room temperature for a period, followed by gentle reflux to ensure the reaction goes to completion.

-

Isolation: After cooling to room temperature, the precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield a solid residue. This crude product can be purified by recrystallization from a suitable solvent system, such as a hexane/toluene mixture.

Structural Characterization: A Multi-Technique Approach

Due to the complexity of the iron(III) oxo-ethoxide system, a combination of analytical techniques is essential for its comprehensive characterization.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the identification of polynuclear iron clusters in solution.[8] The gentle nature of the ESI process allows for the transfer of intact cluster ions into the gas phase, enabling the determination of their mass-to-charge ratio (m/z).[9] In the analysis of the reaction mixture from the synthesis of iron(III) oxo-ethoxide, one can expect to observe peaks corresponding to the [Fe₅O(OEt)₁₃ + H]⁺ ion, as well as ions from halide-substituted clusters.

Table 1: Expected m/z values for key species in ESI-MS

| Species | Formula | Expected m/z for [M+H]⁺ |

| Iron(III) Oxo-ethoxide | C₆₅H₁₆₃Fe₅O₁₄ | ~1484 |

| Monochloro-substituted | C₆₃H₁₅₈ClFe₅O₁₃ | ~1468 |

| Dichloro-substituted | C₆₁H₁₅₃Cl₂Fe₅O₁₂ | ~1452 |

Note: The exact m/z values may vary depending on the isotopic distribution of the elements.

The fragmentation pattern in the mass spectrum can also provide structural information, often showing the loss of ethoxide groups or other small fragments.[10][11][12]

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is particularly well-suited for studying the electronic structure and coordination environment of iron atoms in the solid state.[13][14] For high-spin iron(III) complexes like Fe₅O(OEt)₁₃, the Mössbauer spectrum at room temperature typically shows a quadrupole-split doublet.[7]

-

Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the iron nucleus and can be used to determine the oxidation state of the iron. For high-spin Fe(III) in an oxygen-rich coordination environment, the isomer shift is expected to be in the range of +0.2 to +0.5 mm/s (relative to α-iron at room temperature).

-

Quadrupole Splitting (ΔE_Q): The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the iron nucleus. A non-zero quadrupole splitting indicates a distorted coordination geometry around the iron centers, which is expected for the Fe₅O(OEt)₁₃ cluster.

At low temperatures, magnetic ordering can occur, leading to more complex, magnetically split spectra. The analysis of these spectra can provide insights into the magnetic interactions between the iron centers within the cluster.[7][14]

NMR Spectroscopy

The study of paramagnetic compounds like iron(III) complexes by Nuclear Magnetic Resonance (NMR) spectroscopy is challenging due to the significant line broadening and large chemical shift dispersion caused by the unpaired electrons.[2][15][16][17] However, specialized techniques and careful interpretation can still yield valuable structural information.

For ¹H and ¹³C NMR of iron(III) ethoxide complexes, one would expect to observe broad signals with unusual chemical shifts. The relaxation times (T₁ and T₂) are expected to be very short, requiring modified pulse sequences for data acquisition.[17] While detailed assignment of the spectra can be complex, the presence of signals in the characteristic regions for ethoxide ligands, albeit significantly shifted and broadened, can confirm their presence in the complex.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials. While obtaining suitable single crystals of Fe₅O(OEt)₁₃ can be challenging, successful structure determination allows for the precise measurement of bond lengths, bond angles, and the overall geometry of the cluster.[1] This data is invaluable for understanding the bonding within the cluster and for correlating structural features with spectroscopic and reactivity data.

Reactivity and Applications

Iron(III) alkoxide and oxo-alkoxide clusters are important precursors in materials science and catalysis.

-

Sol-Gel Synthesis: They are widely used in the sol-gel process for the preparation of iron oxide thin films, nanoparticles, and ceramic materials.[5] The controlled hydrolysis and condensation of these precursors allow for the synthesis of materials with tailored properties.

-

Catalysis: The Lewis acidic iron centers in these clusters can catalyze a variety of organic reactions.[18][19] Their polynuclear nature can also lead to cooperative catalytic effects.

-

Models for Bioinorganic Systems: Polynuclear iron-oxo clusters serve as synthetic models for the active sites of various iron-containing metalloenzymes.[3] Studying the reactivity of these clusters can provide insights into the mechanisms of biological processes.[20]

Conclusion

The chemical structure of "iron(3+) ethanolate" is a prime example of the rich and complex chemistry of transition metal alkoxides. The simple monomeric formula is a significant oversimplification, with the reality being the formation of stable polynuclear oxo-alkoxide clusters, most notably Fe₅O(OEt)₁₃. A thorough understanding of the synthesis, structure, and characterization of this and related clusters is essential for researchers and professionals who utilize iron alkoxides as precursors or catalysts. The multi-technique approach outlined in this guide, combining mass spectrometry, Mössbauer spectroscopy, NMR, and X-ray crystallography, provides a robust framework for the comprehensive analysis of these fascinating and technologically important compounds.

References

- Agboola, B.; et al. (2023). Structural and Magnetic Analysis of a Family of Structurally Related Iron(III)-Oxo Clusters of Metal Nuclearity Fe8, Fe12Ca4, and Fe12La4. MDPI.

- Bradley, D. C.; Mehrotra, R. C.; Rothwell, I. P.; Singh, A. (2001).

- Cador, O.; et al. (2014). Heterometallic Triiron-Oxo/Hydroxo Clusters: Effect of Redox-Inactive Metals. PMC.

-

Gainsford, G. J.; et al. (2009). Molecular structures of Fe5O(OEt)13 (A)[21],... ResearchGate.

- Goh, S.; et al. (2005). The synthesis of iron (III) ethoxide revisited: Characterization of the metathesis products of iron (III) halides and sodium ethoxide. Inorganica Chimica Acta.

- Gupta, A.; et al. (2020). Iron Oxides Applied to Catalysis.

- Haskel, D.; et al. (2013). The prediction of 57Fe Mössbauer parameters by the density functional theory: a benchmark study. PubMed Central.

- Lynch, M. W.; et al. (1981). Pulsed EPR and NMR Spectroscopy of Paramagnetic Iron Porphyrinates and Related Iron Macrocycles: How To Understand Patterns of Spin Delocalization and Recognize Macrocycle Radicals. Inorganic Chemistry.

- NIST. (2023).

- Seisenbaeva, G. A.; et al. (2005). The synthesis of iron (III) ethoxide revisited: Characterization of the metathesis products of iron (III) halides and sodium ethoxide.

- Smith, R. M.; et al. (2001). Electrospray ionization mass spectrometry of oligonucleotide complexes with drugs, metals, and proteins. PubMed.

- The Materials Project. (n.d.). mp-13: Fe (Cubic, Im-3m, 229).

- University of Ottawa NMR Facility Blog. (2007). Collecting 13C NMR Spectra of Highly Paramagnetic Compounds.

- Varma, S. P.; et al. (1979). 57 Fe Mössbauer spectra of three selected Fe(II) compounds. The...

- Vono, L. L. R.; et al. (2023). Catalytic Applications of Natural Iron Oxides and Hydroxides: A Review. MDPI.

- Wishart, J. F.; et al. (2022). Paramagnetic NMR to study iron sulfur proteins: 13C detected experiments illuminate the vicinity of the metal center. NIH.

- Chad's Prep. (2018). 14.

- Chernev, P.; et al. (2023). Iron Photoredox Catalysis–Past, Present, and Future.

- ORCA Community. (n.d.). 5.25. Mössbauer Parameters. ORCA 6.1.1 Manual.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Balamurugan, M.; et al. (2022). Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review. PMC - PubMed Central.

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.

- Chen, J.; et al. (2023). Amphoteric reactivity of iron(iii)–hydroperoxo complex generated from proton- and salicylate-assisted dioxygen activation.

- Crossland, J. L.; et al. (2020). Application of metal alkoxides in the synthesis of oxides.

- Tsednee, M.; et al. (2016). Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry. Thermo Fisher Scientific.

- Walker, F. A. (2005). 1H NMR and EPR studies of the electronic structure of low-spin iron(III) phosphonite mesotetraphenylchlorin complexes: A (dxz,dyz)4(dxy)

- Cho, J.; et al. (2011). Structure and reactivity of a mononuclear non-haem iron(III)–peroxo complex. PMC - NIH.

- Royal Society of Chemistry. (2017).

- Guido, B.; et al. (2020). Preparation of Nanostructured Catalysts by Grafting Metal Alkoxides on the Surface of Oxides Supports and their Performances in Some Reactions of Industrial Interest. Crimson Publishers.

- Johnston, J. H.; Logan, N. E. (1979). A precise iron-57 Mössbauer spectroscopic study of iron(III) in the octahedral and channel sites of akaganéite (β-iron hydroxide oxide). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Loo, J. A. (1997).

- Commaille, B.; et al. (2015). Crystal growth. Aqueous formation and manipulation of the iron-oxo Keggin ion. PubMed.

- Sparkman, O. D. (2007).

- The Organic Chemistry Tutor. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube.

- Science Ready. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Heterometallic Triiron-Oxo/Hydroxo Clusters: Effect of Redox-Inactive Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studying noncovalent protein complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scienceready.com.au [scienceready.com.au]

- 13. The prediction of 57Fe Mössbauer parameters by the density functional theory: a benchmark study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.tamu.edu [chem.tamu.edu]

- 16. Paramagnetic NMR to study iron sulfur proteins: 13C detected experiments illuminate the vicinity of the metal center - PMC [pmc.ncbi.nlm.nih.gov]

- 17. University of Ottawa NMR Facility Blog: Collecting 13C NMR Spectra of Highly Paramagnetic Compounds [u-of-o-nmr-facility.blogspot.com]

- 18. mdpi.com [mdpi.com]

- 19. crimsonpublishers.com [crimsonpublishers.com]

- 20. Structure and reactivity of a mononuclear non-haem iron(III)–peroxo complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A precise iron-57 Mössbauer spectroscopic study of iron(III) in the octahedral and channel sites of akaganéite (β-iron hydroxide oxide) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Ethoxide for Advanced Applications

This guide provides a comprehensive technical overview of iron(III) ethoxide, a precursor of significant interest in materials science and nanotechnology. Intended for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties of iron(III) ethoxide, its synthesis, structural complexities, and its critical role in the formulation of iron oxide nanoparticles for biomedical applications. We will explore the causal relationships behind experimental protocols and the inherent reactivity that governs its utility.

Introduction: The Significance of Iron(III) Ethoxide in Nanomaterial Synthesis

Iron(III) ethoxide, with the nominal formula Fe(OC₂H₅)₃, is a metal alkoxide that has garnered substantial attention as a precursor in sol-gel processes. Its utility lies in its ability to undergo controlled hydrolysis and condensation reactions, providing a versatile route to iron-based materials with tailored properties. While seemingly simple in its chemical formula, the reality of its structure and reactivity is far more complex, a central theme that will be explored throughout this guide. For professionals in drug development, understanding the nuances of this precursor is paramount for designing and fabricating iron oxide nanoparticles with the precise size, morphology, and surface chemistry required for advanced therapeutic and diagnostic applications.

Synthesis and Handling of Iron(III) Ethoxide: A Practical Approach

The synthesis of iron(III) ethoxide requires stringent anhydrous conditions due to its high sensitivity to moisture. The most common and reliable method is the salt metathesis reaction between an anhydrous iron(III) halide and a sodium ethoxide solution.

Experimental Protocol: Synthesis via Sodium Ethoxide Metathesis

This protocol describes a standard laboratory procedure for the synthesis of iron(III) ethoxide. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.

Materials:

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Anhydrous Ethanol (EtOH)

-

Sodium metal (Na)

-

Anhydrous Benzene or Toluene

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line and associated glassware

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a Schlenk flask equipped with a reflux condenser and a magnetic stirrer, carefully add freshly cut sodium metal to an excess of anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved. The concentration of the resulting sodium ethoxide (NaOEt) solution can be determined by titration.

-

Reaction with Iron(III) Chloride: In a separate Schlenk flask, suspend anhydrous iron(III) chloride in anhydrous benzene or toluene. To this suspension, add the prepared sodium ethoxide solution dropwise with vigorous stirring. The reaction is a precipitation reaction where sodium chloride is formed as a solid byproduct.

-

Reaction: FeCl₃ + 3 NaOEt → Fe(OEt)₃ + 3 NaCl(s)

-

-

Isolation and Purification: After the addition is complete, the reaction mixture is typically stirred for several hours to ensure complete reaction. The precipitated sodium chloride is then removed by filtration or centrifugation under an inert atmosphere. The solvent is removed from the filtrate under vacuum to yield a solid or viscous liquid.

-

Recrystallization: The crude iron(III) ethoxide can be purified by recrystallization from a minimal amount of hot anhydrous ethanol. Upon cooling, iron(III) ethoxide crystallizes and can be isolated by filtration.

Causality in Experimental Choices:

-

Anhydrous Conditions: The absolute requirement for anhydrous solvents and an inert atmosphere stems from the high propensity of iron(III) ethoxide to hydrolyze. Even trace amounts of water can lead to the formation of iron oxo-ethoxides and ultimately iron hydroxides and oxides, compromising the purity and reactivity of the desired product.

-

Choice of Solvent: Benzene or toluene are often used as the reaction medium for the metathesis reaction because they are inert and allow for the easy precipitation of sodium chloride.

-

Dropwise Addition: The slow, dropwise addition of the sodium ethoxide solution helps to control the exothermic nature of the reaction and promotes the formation of a more crystalline and easily filterable sodium chloride precipitate.

Handling and Storage

Iron(III) ethoxide is highly moisture-sensitive and should be handled exclusively in a glovebox or under a dry, inert atmosphere. It should be stored in a tightly sealed container in a desiccator or a controlled environment to prevent degradation.

Structural Elucidation: Beyond the Monomer

While the formula Fe(OEt)₃ suggests a simple monomeric structure, experimental evidence indicates that iron(III) ethoxide, like many other metal alkoxides, tends to form more complex polynuclear species. Mass spectrometry studies have revealed that the reaction between iron(III) halides and sodium ethoxide often yields a stable oxo-ethoxide cluster with the formula Fe₅O(OEt)₁₃ .[1][2]

// Central Oxygen O_center [label="O", fillcolor="#EA4335", pos="0,0!"];

// Iron atoms Fe1 [label="Fe", fillcolor="#4285F4", pos="-1.5,1.5!"]; Fe2 [label="Fe", fillcolor="#4285F4", pos="1.5,1.5!"]; Fe3 [label="Fe", fillcolor="#4285F4", pos="1.5,-1.5!"]; Fe4 [label="Fe", fillcolor="#4285F4", pos="-1.5,-1.5!"]; Fe5 [label="Fe", fillcolor="#4285F4", pos="0,2.5!"];

// Edges from central Oxygen to Iron atoms O_center -- Fe1; O_center -- Fe2; O_center -- Fe3; O_center -- Fe4;

// Edges forming the square base of the pyramid Fe1 -- Fe2; Fe2 -- Fe3; Fe3 -- Fe4; Fe4 -- Fe1;

// Edges to the apical Iron atom Fe5 -- Fe1; Fe5 -- Fe2;

// Central Oxygen O_center [label="O", fillcolor="#EA4335", pos="0,0!"];

// Iron atoms forming the square base Fe1 [label="Fe", fillcolor="#4285F4", pos="-1.5,1.5!"]; Fe2 [label="Fe", fillcolor="#4285F4", pos="1.5,1.5!"]; Fe3 [label="Fe", fillcolor="#4285F4", pos="1.5,-1.5!"]; Fe4 [label="Fe", fillcolor="#4285F4", pos="-1.5,-1.5!"];

// Apical Iron atom Fe5 [label="Fe", fillcolor="#34A853", pos="0,0.5!"];

// Edges from central Oxygen to base Iron atoms O_center -- Fe1; O_center -- Fe2; O_center -- Fe3; O_center -- Fe4;

// Edges forming the square base of the pyramid Fe1 -- Fe2; Fe2 -- Fe3; Fe3 -- Fe4; Fe4 -- Fe1;

// Edges from apical iron to base irons (conceptual representation) Fe5 -- Fe1 [style=dashed]; Fe5 -- Fe2 [style=dashed]; Fe5 -- Fe3 [style=dashed]; Fe5 -- Fe4 [style=dashed];

// Conceptual representation of ethoxide ligands L1 [label="OEt", shape=plaintext, fontcolor="#202124", pos="-2.5,0!"]; L2 [label="OEt", shape=plaintext, fontcolor="#202124", pos="2.5,0!"]; L3 [label="OEt", shape=plaintext, fontcolor="#202124", pos="0,-2.5!"]; L4 [label="OEt", shape=plaintext, fontcolor="#202124", pos="0,2.5!"]; } Caption: Conceptual representation of the Fe₅O core of the iron(III) oxoethoxide cluster.

This cluster features a central oxygen atom tetrahedrally coordinated to four iron atoms, with a fifth iron atom in the structure. The ethoxide groups act as both terminal and bridging ligands, satisfying the coordination sphere of the iron(III) centers. The formation of such oxo-clusters is a common feature of metal alkoxide chemistry and is driven by the thermodynamic stability of the M-O-M bond. The presence of this cluster has significant implications for the reactivity and subsequent sol-gel chemistry of iron(III) ethoxide.

Physical and Chemical Properties

The reliable characterization of iron(III) ethoxide is challenging due to its reactivity. However, a compilation of reported data provides a working profile of its properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅FeO₃ (monomer) | [3] |

| Molecular Weight | 191.03 g/mol (monomer) | [3] |

| CAS Number | 5058-42-4 | [3] |

| Appearance | Amber-brown powder or solid | [3] |

| Melting Point | ~120 °C | [3] |

| Boiling Point | Decomposes upon heating | [3] |

| Solubility | Soluble in anhydrous hexane, benzene, and alcohols | [3] |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture | [3] |

Spectroscopic Characterization

The spectroscopic analysis of iron(III) ethoxide is complicated by its paramagnetic nature. The presence of unpaired electrons in the high-spin d⁵ iron(III) center leads to significant line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, making detailed structural elucidation by this method challenging.[4][5]

Infrared (IR) Spectroscopy

-

C-H stretching: Vibrations of the ethyl groups are expected in the region of 2850-3000 cm⁻¹.

-

C-O stretching: The C-O stretching frequency in metal alkoxides is a key diagnostic peak and is typically observed in the 1000-1150 cm⁻¹ region.

-

Fe-O stretching: The metal-oxygen stretching vibrations are expected at lower frequencies, typically in the range of 400-700 cm⁻¹. The presence of both terminal and bridging ethoxide ligands in the oxo-cluster would likely result in multiple Fe-O stretching bands.

Mass Spectrometry

Mass spectrometry has been a crucial tool in identifying the polynuclear nature of iron(III) ethoxide. Studies have shown that under mass spectrometric conditions, fragments corresponding to the Fe₅O(OEt)₁₃ cluster and its derivatives can be observed.[1] The fragmentation patterns can provide insights into the stability of the oxo-cluster core.

Reactivity: The Foundation of its Utility

The chemical reactivity of iron(III) ethoxide is dominated by two primary processes: hydrolysis and thermal decomposition. The controlled manipulation of these reactions is the cornerstone of its application in materials synthesis.

Hydrolysis and Condensation: The Sol-Gel Process

The reaction of iron(III) ethoxide with water initiates a cascade of hydrolysis and condensation reactions, which is the basis of the sol-gel process.

-

Hydrolysis: The ethoxide ligand is replaced by a hydroxyl group upon reaction with water.

-

Fe(OEt)₃ + H₂O ⇌ Fe(OEt)₂(OH) + EtOH

-

-

Condensation: The hydroxylated species can then react with another ethoxide or hydroxylated species to form an Fe-O-Fe bridge, eliminating either ethanol or water.

-

Fe(OEt)₂(OH) + Fe(OEt)₃ ⇌ (EtO)₂Fe-O-Fe(OEt)₂ + EtOH (alcoxolation)

-

2 Fe(OEt)₂(OH) ⇌ (EtO)₂Fe-O-Fe(OEt)₂(OH) + H₂O (oxolation)

-

This process of hydrolysis and condensation continues, leading to the formation of a three-dimensional iron oxide network, which constitutes the "gel." The rate of these reactions can be controlled by factors such as the water-to-alkoxide ratio, pH, and temperature, allowing for precise control over the properties of the final material.[6]

Thermal Decomposition

Upon heating, iron(III) ethoxide undergoes thermal decomposition to yield iron oxide. The exact mechanism and intermediates can be complex and may involve the elimination of ethene and water or the formation of diethyl ether. The final iron oxide phase (e.g., maghemite, γ-Fe₂O₃, or hematite, α-Fe₂O₃) is dependent on the temperature and atmosphere of the decomposition process.[7]

Application in Drug Development: A Precursor to Functional Nanoparticles

The primary application of iron(III) ethoxide in the pharmaceutical and biomedical fields is as a high-purity precursor for the synthesis of iron oxide nanoparticles (IONPs). These nanoparticles are of immense interest for a range of applications, including:

-

Drug Delivery: As carriers for targeted drug delivery.

-

Magnetic Resonance Imaging (MRI): As contrast agents.

-

Hyperthermia: For cancer therapy.

The sol-gel synthesis of IONPs using iron(III) ethoxide offers several advantages over other methods, such as co-precipitation:

-

High Purity: The use of a single-source precursor can lead to higher purity of the resulting iron oxide.

-

Control over Particle Size and Morphology: The controlled hydrolysis and condensation rates in the sol-gel process allow for fine-tuning of the nanoparticle size and shape, which are critical parameters for their in vivo behavior and efficacy.[6]

-

Homogeneity: The molecular-level mixing in the sol-gel process can result in highly homogeneous materials.

-

Surface Functionalization: The surface of the forming nanoparticles can be readily functionalized during the sol-gel process by introducing other molecules, such as polymers or targeting ligands, which is crucial for biomedical applications.[8]

Experimental Workflow: Sol-Gel Synthesis of IONPs for Drug Delivery

The following is a generalized workflow for the synthesis of IONPs using iron(III) ethoxide as a precursor, with an emphasis on aspects relevant to drug delivery applications.

Causality and Rationale:

-

Controlled Hydrolysis: The rate of water addition is a critical parameter. A slow, controlled addition allows for uniform nucleation and growth of nanoparticles, leading to a narrow size distribution.

-

In-situ Functionalization: Introducing stabilizing polymers (e.g., polyethylene glycol) or drug molecules during the sol-gel process can lead to their incorporation into or onto the nanoparticle surface. This is a more efficient and uniform method of functionalization compared to post-synthesis modification.

-

Aging: The aging step allows for the strengthening of the gel network through further condensation reactions, which can influence the porosity and stability of the final material.

-

Calcination: The final heat treatment step is crucial for converting the amorphous iron oxide gel into a crystalline phase (e.g., magnetite or maghemite) with the desired magnetic properties for applications like MRI and magnetic targeting.

Conclusion and Future Outlook

Iron(III) ethoxide is a highly reactive and versatile precursor for the synthesis of advanced iron-based materials. Its complex structural chemistry, centered around the formation of polynuclear oxo-clusters, and its well-defined hydrolysis and condensation pathways make it an ideal candidate for the bottom-up fabrication of functional nanomaterials. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of iron(III) ethoxide is essential for the rational design of iron oxide nanoparticles with tailored characteristics for targeted therapies and advanced diagnostics. Future research will likely focus on gaining more detailed insights into the structure of the intermediate species in the sol-gel process and developing more sophisticated methods for in-situ functionalization to create multifunctional nanomedicines.

References

-

Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs). (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

The synthesis of iron (III) ethoxide revisited: Characterization of the metathesis products of iron (III) halides and sodium ethoxide. (2005). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The thermal decomposition of iron(III) formate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Molecular structures of Fe5O(OEt)13 (A)[9],... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Verdoheme reactivity. Remarkable paramagnetically shifted (1)H NMR spectra of intermediates from the addition of hydroxide or methoxide with Fe(II) and Fe(III) verdohemes. (1998). PubMed. Retrieved January 22, 2026, from [Link]

-

Characterization of the Sol-Gel Formation of Iron(III) Oxide/Hydroxide Nanonetworks from Weak Base Molecules. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Surface Functionalization of Iron Oxide Nanoparticles and their Stability in Different Media. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

-

FT-IR spectra of Iron( II , III ) Oxide, Iron( III ) Oxide and Chosunui mulsan. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen. (2016). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs). (2024). MDPI. Retrieved January 22, 2026, from [Link]

-

Iron Oxide Nanoparticles: Synthesis and Functionalization for Biomedical Applications. (2025). Biomed J Sci & Tech Res. Retrieved January 22, 2026, from [Link]

-

Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features. (2025). PLOS ONE. Retrieved January 22, 2026, from [Link]

-

Shape controlled iron oxide nanoparticles: inducing branching and controlling particle crystallinity. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

-

Reduction of crystalline iron(III) oxyhydroxides using hydroquinone: Influence of phase and particle size. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Paramagnetic NMR. (n.d.). Retrieved January 22, 2026, from [Link]

-

Thermal decomposition mechanism of iron(III) nitrate and characterization of intermediate products by the technique of computerized modeling. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 22, 2026, from [Link]

-

Green Sol-Gel Synthesis of Iron Oxide Nanoparticles for Magnetic Hyperthermia Applications. (2024). MDPI. Retrieved January 22, 2026, from [Link]

-

Selective synthesis of uniform iron oxide nanoparticles: Influence of precursors, temperature, and surfactant concentration. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

-

FTIR spectra of iron oleate(II) (lower black line) and that treated... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

NMR analysis of ferromagnets: Fe oxides. (2009). PubMed. Retrieved January 22, 2026, from [Link]

-

Role of Iron Oxide (Fe2O3) Nanocomposites in Advanced Biomedical Applications: A State-of-the-Art Review. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Controlling metal oxide nanoparticle size and shape with supercritical fluid synthesis. (2019). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Thermal decomposition mechanism of iron(III) nitrate and characterization of intermediate products by the technique of computerized modeling. (2013). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved January 22, 2026, from [Link]

-

How to prepare iron oxide nanopartcles by sol gel method? (2011). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies. (2008). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Iron NMR. (n.d.). IMSERC. Retrieved January 22, 2026, from [Link]

-

Synthesis and FTIR Characterization of Iron Oxide Nanoparticles. (2019). ijirset. Retrieved January 22, 2026, from [Link]

-

Advancement in Synthesis and Biomedical Applications of Iron Oxide Nanoparticles: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

-

Thermal decomposition mechanism of iron(III) nitrate and characterization of intermediate products by the technique of computerized modeling. (2013). TIB.eu. Retrieved January 22, 2026, from [Link]

-

Synthesis of Iron Oxide Nanoparticles (Fe3O4). (2019). YouTube. Retrieved January 22, 2026, from [Link]

-

Why does iron (or any paramagnetic materials) cause line broadening in an NMR? (2020). Reddit. Retrieved January 22, 2026, from [Link]

-

Precise control over shape and size of iron oxide nanocrystals suitable for assembly into ordered particle arrays. (2011). NIH. Retrieved January 22, 2026, from [Link]

-

Iron(III) chloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

-

MALDI-ISD Mass Spectrometry Analysis of Hemoglobin Variants: a Top-Down Approach to the Characterization of Hemoglobinopathies. (2011). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Stabilization and functionalization of iron oxide nanoparticles for biomedical applications. (2011). Retrieved January 22, 2026, from [Link]

-

Ethanol Reactions over FeMoO Using Low O2/Ethanol Molar Ratio. (2026). ACS Publications. Retrieved January 22, 2026, from [Link]

Sources

- 1. Iron oxyhydroxide nanoparticles formed by forced hydrolysis: dependence of phase composition on solution concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 5. reddit.com [reddit.com]

- 6. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ijirset.com [ijirset.com]

Iron(III) ethanolate molecular formula and IUPAC name.

An In-depth Technical Guide to Iron(III) Ethanolate: Synthesis, Properties, and Applications

Introduction

Iron(III) ethanolate, also known as ferric ethoxide, is an organometallic compound that serves as a crucial precursor in the synthesis of advanced materials. While its simple monomeric formula might suggest a straightforward chemistry, its behavior is characterized by a propensity to form complex oxo-alkoxide clusters. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the molecular identity, synthesis, handling, and primary applications of Iron(III) ethanolate, with a particular focus on its role in the sol-gel production of iron oxide nanoparticles for biomedical applications.

Part 1: Chemical Identity and Physicochemical Properties

Iron(III) ethanolate is most commonly represented by the empirical formula Fe(OCH₂CH₃)₃. However, research has shown that its structure is more complex than this simple monomeric representation. It often exists as oligomeric species or as multinuclear oxo-alkoxide clusters, such as Fe₅O(OEt)₁₃, particularly when synthesized via common metathesis routes[1][2]. This structural complexity is a critical consideration in its application, as it influences the reactivity and properties of the resulting materials.

Table 1: Chemical Identifiers for Iron(III) Ethanolate

| Identifier | Value |

|---|---|

| Molecular Formula | C₆H₁₅FeO₃[3][4][5][6] |

| IUPAC Name | ethanolate;iron(3+)[3] |

| Common Synonyms | Ferric ethoxide, Iron triethoxide, Triethoxyiron[4][5][7] |

| CAS Number | 5058-42-4[3][4][8] |

| Molecular Weight | 191.03 g/mol [4][5][6] |

Table 2: Physicochemical Properties of Iron(III) Ethanolate

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid (Powder/Chunk) | [7][9] |

| Melting Point | ~120 °C | [4][5] |

| Boiling Point | ~78 °C | [4][5] |

| Density | ~0.87 - 0.913 g/cm³ | [4][9] |

| Solubility | Soluble in anhydrous hexane and alcohols. Miscible with benzene and ethanol. | [4][9][10] |

| Sensitivity | Highly moisture-sensitive. Reacts rapidly with water and protic solvents. |[7][9] |

Part 2: Synthesis, Structural Complexity, and Safe Handling

The synthesis of Iron(III) ethanolate is a delicate process where procedural control is paramount to achieving a usable product. The most common laboratory-scale method is the metathesis reaction between an anhydrous iron(III) halide and sodium ethoxide.

Causality in Synthesis

The choice of reagents and conditions is dictated by the chemical nature of the target compound.

-

Anhydrous Conditions: Iron(III) ethanolate is extremely sensitive to moisture[7][9]. Any presence of water will lead to rapid hydrolysis, resulting in the formation of iron hydroxides or oxides and the liberation of ethanol. This side reaction not only reduces the yield but also introduces impurities that can be detrimental to subsequent applications like sol-gel processing. Therefore, all solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Formation of Oxo-Clusters: The reaction between iron(III) halides (like FeCl₃ or FeBr₃) and sodium ethoxide does not always yield pure, monomeric Fe(OEt)₃. Instead, mixtures containing complex oxoethoxide clusters, such as Fe₅O(OEt)₁₃, are often formed[1][2]. This occurs through ether elimination or micro-hydrolysis side reactions. Using iron(III) bromide (FeBr₃) as a starting material has been reported to yield purer samples of the oxo-cluster compared to using iron(III) chloride[1][2]. This understanding is crucial for researchers, as the actual precursor in their sol-gel process might be this more complex cluster rather than the simple alkoxide.

Experimental Protocol: Metathesis Synthesis

This protocol is a representative methodology based on established literature[1][11].

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck flask equipped with a condenser and an inert gas inlet, dissolve clean sodium metal in absolute (anhydrous) ethanol. The reaction is exothermic and produces hydrogen gas; appropriate safety measures must be in place. The concentration of the resulting sodium ethoxide solution should be determined accurately.

-

Reaction Setup: In a separate flame-dried flask, suspend anhydrous iron(III) chloride (FeCl₃) in a dry, non-protic solvent such as benzene or toluene.

-

Metathesis Reaction: Slowly add the stoichiometric equivalent (3 equivalents) of the prepared sodium ethoxide solution to the FeCl₃ suspension with vigorous stirring. The reaction mixture will typically change color, and a precipitate of sodium chloride (NaCl) will form.

-

Reaction Completion and Isolation: Allow the reaction to proceed at room temperature or with gentle heating to ensure completion. The precipitated NaCl is removed by filtration or centrifugation under an inert atmosphere.

-

Product Recovery: The solvent is removed from the filtrate under reduced pressure to yield the crude Iron(III) ethanolate product, which is typically a solid. Further purification can be attempted by recrystallization from a suitable anhydrous solvent[11].

Caption: Workflow for the synthesis of Iron(III) ethanolate.

Safe Handling and Storage

Given its reactivity and hazardous nature, strict safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat. All handling of the solid material should be done in a well-ventilated area or fume hood to avoid inhalation of dust[7][8][12].

-

Atmosphere Control: Due to its high moisture sensitivity, Iron(III) ethanolate must be stored and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques)[8]. Containers should be kept tightly sealed.

-

Fire Safety: The compound is a flammable solid[10]. Keep it away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or foam extinguishers in case of a fire[7][8].

-

Health Hazards: It is classified as a skin, eye, and respiratory irritant[7][8][10]. In case of contact, rinse the affected area thoroughly with water and seek medical attention[7].

Part 3: Core Applications in Research and Drug Development

The primary utility of Iron(III) ethanolate is as a high-purity precursor for the synthesis of iron-containing materials, most notably iron oxides, via the sol-gel process[10][13].

Sol-Gel Synthesis of Iron Oxide Nanoparticles (IONPs)

The sol-gel process is a versatile method for creating solid materials from a chemical solution (the 'sol') which acts as a precursor for an integrated network (the 'gel'). Iron(III) ethanolate is an ideal precursor for this method.

-

Hydrolysis: The process is initiated by the controlled addition of water to a solution of Iron(III) ethanolate in an alcohol. This step is highly sensitive, and the water-to-alkoxide molar ratio is a critical parameter that influences the final properties of the material[11]. Hydrolysis replaces the ethoxide (-OEt) groups with hydroxyl (-OH) groups. Fe(OEt)₃ + 3H₂O → Fe(OH)₃ + 3EtOH

-

Condensation: The newly formed iron hydroxide species then undergo condensation reactions. This involves the elimination of water or alcohol molecules to form Fe-O-Fe bridges, leading to the growth of a three-dimensional iron oxide network.

-

Gelation and Aging: As condensation continues, the particles link together to form a network that spans the entire volume of the liquid, resulting in a gelatinous substance—the gel. The gel is then aged to strengthen the network.

-

Drying and Calcination: The solvent is removed from the gel through drying. Subsequent heat treatment (calcination) is often used to complete the conversion to the desired crystalline phase of iron oxide (e.g., maghemite γ-Fe₂O₃ or hematite α-Fe₂O₃).

Caption: The sol-gel process from precursor to nanoparticles.

Relevance to Drug Development

The Iron Oxide Nanoparticles (IONPs) synthesized from Iron(III) ethanolate are of immense interest to drug development professionals. Their unique properties make them suitable for a range of biomedical applications:

-

Targeted Drug Delivery: The high surface-area-to-volume ratio of IONPs allows for efficient loading of therapeutic agents. Their surfaces can be functionalized with targeting ligands (e.g., antibodies) to direct the drug specifically to cancer cells or other diseased tissues, minimizing systemic toxicity[14][15][16].

-

Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) are used as contrast agents in MRI. Their magnetic properties enhance the relaxation rates of water protons, providing better contrast in images and aiding in the diagnosis of tumors and other pathologies[15][17].

-

Hyperthermia Treatment: When exposed to an alternating magnetic field, SPIONs can generate localized heat, a property used in magnetic hyperthermia to selectively destroy cancer cells that have taken up the nanoparticles[14].

-

Tissue Engineering: IONPs can be incorporated into scaffolds to promote tissue regeneration. Their magnetic properties can also be used to mechanically stimulate cells to encourage growth[14][17].

The quality, size, and phase of the IONPs are directly dependent on the purity of the Iron(III) ethanolate precursor and the precise control of the sol-gel synthesis parameters. This underscores the importance of understanding the fundamental chemistry of the precursor for achieving desired outcomes in advanced biomedical applications.

Conclusion

Iron(III) ethanolate is more than a simple chemical reagent; it is a foundational building block for advanced materials science. Its true nature lies in complex oxo-alkoxide clusters, a fact that profoundly influences its reactivity and application. For researchers in materials science and drug development, mastering the synthesis and handling of this sensitive precursor is the first critical step toward producing high-quality iron oxide nanoparticles. These nanoparticles, in turn, hold significant promise for revolutionizing therapeutic and diagnostic strategies in medicine, from targeted drug delivery to advanced medical imaging.

References

-

Seisenbaeva, G.A., Gohil, S., Suslova, E.V., Rogova, T.V., Turova, N.Y., & Kessler, V.G. (2005). The synthesis of iron (III) ethoxide revisited: Characterization of the metathesis products of iron (III) halides and sodium ethoxide. Inorganica Chimica Acta, 358(12), 3506-3512. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6452222, Iron(3+) ethanolate. [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: IRON(III) ETHOXIDE. [Link]

-

ChemWhat. (n.d.). IRON(III) ETHOXIDE CAS#: 5058-42-4. [Link]

-

Seisenbaeva, G., et al. (2005). The synthesis of iron (III) ethoxide revisited: Characterization of the metathesis products of iron (III) halides and sodium ethoxide. ResearchGate. [Link]

- Google Patents. (n.d.). EP0370067B1 - Preparation of thin layers of iron iii oxide for optical and/or magnetic recording.

-

Mateck. (n.d.). Iron(III) ethoxide. [Link]

-

Stains & Dyes. (n.d.). Iron(III) ethoxide, min 99.5% metals basis, 1 gram. [Link]

-

Instructables. (n.d.). A Simple Protocol for Making Iron(II, III) Oxide (magnetite). [Link]

-

Dadfar, S. M., et al. (2022). Role of Iron Oxide (Fe2O3) Nanocomposites in Advanced Biomedical Applications: A State-of-the-Art Review. PMC - PubMed Central. [Link]

-

Ali, A., et al. (2023). Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs). MDPI. [Link]

-

Hsieh, W. J., et al. (2022). Diagnostic and therapeutic roles of iron oxide nanoparticles in biomedicine. PMC - PubMed Central. [Link]

-

Yang, P. (2023). Using Attractive Iron Oxide Nanoparticles for Drug Conveyance. Prime Scholars. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22476984, Iron ethoxide. [Link]

Sources

- 1. The synthesis of iron (III) ethoxide revisited: Characterization of the metathesis products of iron (III) halides and sodium ethoxide | SLU publication database (SLUpub) [publications.slu.se]

- 2. researchgate.net [researchgate.net]

- 3. Iron(3+) ethanolate | C6H15FeO3 | CID 6452222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

- 9. IRON(III) ETHOXIDE CAS#: 5058-42-4 [m.chemicalbook.com]

- 10. Iron(III) ethoxide, 99.6% (metals basis) 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 11. EP0370067B1 - Preparation of thin layers of iron iii oxide for optical and/or magnetic recording - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. Iron(III) ethoxide, 99.6% (metals basis) 0.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. Role of Iron Oxide (Fe2O3) Nanocomposites in Advanced Biomedical Applications: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diagnostic and therapeutic roles of iron oxide nanoparticles in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. primescholars.com [primescholars.com]

- 17. mdpi.com [mdpi.com]

CAS number and identifiers for iron(3+) ethanolate.

An In-Depth Technical Guide to Iron(3+) Ethanolate: Synthesis, Characterization, and Applications in Advanced Materials and Nanomedicine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Simple Alkoxide

Iron(3+) ethanolate, also known as ferric ethoxide or iron triethoxide, is a metal alkoxide that serves as a critical precursor in the synthesis of advanced iron-based materials. While its nominal formula, Fe(OC₂H₅)₃, suggests a simple monomeric structure, the reality is far more complex and scientifically intriguing. Researchers working with this compound quickly discover that its synthesis and handling are dominated by a high propensity for hydrolysis and condensation, leading to the formation of multinuclear oxo-alkoxide clusters.[1][2] Understanding this chemistry is paramount for its effective use, particularly in the sol-gel synthesis of iron oxide nanoparticles for biomedical applications such as targeted drug delivery and medical imaging.[3][4] This guide provides an in-depth exploration of iron(3+) ethanolate, focusing on its true nature, synthesis protocols that account for its reactivity, comprehensive characterization techniques, and its pivotal role as a gateway to functional nanomaterials.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification is the foundation of any chemical protocol. Iron(3+) ethanolate is known by several names, and its properties are heavily influenced by its sensitivity to atmospheric moisture.

Chemical Identifiers

A consistent set of identifiers is crucial for sourcing and regulatory compliance. The most pertinent identifiers for iron(3+) ethanolate are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 5058-42-4 | [5][6] |

| Molecular Formula | C₆H₁₅FeO₃ | [5] |

| IUPAC Name | ethanolate;iron(3+) | Thermo Fisher Scientific |

| Synonyms | Iron(III) ethoxide, Ferric ethoxide, Iron triethoxide | [5] |

| InChI Key | JTPUGUWXHGEEHW-UHFFFAOYSA-N | Thermo Fisher Scientific |

| Molecular Weight | 191.03 g/mol | [5] |

Physicochemical Data

The physical properties of iron(3+) ethanolate are indicative of a moisture-sensitive solid. It is soluble in several organic solvents, a property that is exploited in its application as a precursor.[5]

| Property | Value | Notes |

| Physical State | Solid Powder | [5] |

| Color | Amber-brown | [5] |

| Melting Point | 120 °C | [5] |

| Boiling Point | 155 °C @ 0.1 mm Hg | [5] |

| Solubility | Soluble in benzene, ethanol, hexane. Decomposes in water. | [5] |

| Stability | Stable under inert atmosphere. Decomposes slowly in air. | [5] |

Part 2: The Reality of Synthesis - The Oxo-Alkoxide Cluster

The direct synthesis of pure, monomeric Fe(OC₂H₅)₃ is exceptionally challenging due to its reactivity. Most common synthetic routes, such as the metathesis reaction between an iron(III) halide and a sodium alkoxide, do not yield the simple monomer. Instead, they produce a stable pentanuclear oxo-alkoxide cluster, Fe₅O(OEt)₁₃.[1][2] This understanding is a critical, field-proven insight; treating the product as a simple monomer will lead to stoichiometric errors and irreproducible results in subsequent applications.

Expertise in Practice: Why Oxo-Clusters Form

Metal alkoxides are highly susceptible to hydrolysis. Even trace amounts of water, which can be difficult to eliminate from solvents and glassware, can provide a source of oxo-ligands (O²⁻) through the reaction:

2 EtO⁻ + H₂O → 2 EtOH + O²⁻

This in-situ generation of oxide ions leads to the formation of a thermodynamically stable Fe-O-Fe core, which then coordinates the remaining ethoxide ligands. The Fe₅O(OEt)₁₃ cluster represents a favorable energetic minimum, which is why it is consistently isolated.

Recommended Synthesis Protocol: Metathesis of Iron(III) Bromide

This protocol is designed to reliably produce the iron(III) oxoethoxide cluster. The choice of iron(III) bromide over chloride is based on experimental evidence suggesting it leads to purer samples of the target cluster with higher yields.[2]

Core Reaction: 5 FeBr₃ + 14 NaOEt → Fe₅O(OEt)₁₃ + 14 NaBr + NaCl (simplified)

Methodology:

-

System Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. All manipulations must be performed using Schlenk line techniques.

-

Solvent Preparation: Toluene and ethanol must be dried using appropriate methods (e.g., distillation from sodium/benzophenone for toluene and magnesium ethoxide for ethanol) and thoroughly degassed.

-

Sodium Ethoxide Preparation: Prepare a standardized solution of sodium ethoxide (NaOEt) in dry ethanol.

-

Reaction:

-

In a Schlenk flask under an inert atmosphere, suspend anhydrous iron(III) bromide (FeBr₃) in a minimal amount of dry toluene.

-

Add a stoichiometric amount of dry ethanol to the suspension.

-

Slowly add 3 equivalents of the standardized sodium ethoxide solution dropwise to the stirred FeBr₃ suspension at room temperature. The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours to ensure completion.

-

-

Workup and Isolation:

-

The resulting mixture will contain the soluble iron oxoethoxide product and precipitated sodium halides.

-

Filter the mixture under inert atmosphere using a cannula or a filter frit to remove the salts.

-

Wash the salt cake with dry toluene to recover any entrained product.

-

Combine the filtrates and remove the solvents under reduced pressure to yield the crude Fe₅O(OEt)₁₃ product as a brown solid.

-

-

Purification: The product can be further purified by recrystallization from a minimal amount of hot, dry toluene or hexane.

Caption: Experimental workflow for the synthesis of the Fe₅O(OEt)₁₃ cluster.

Part 3: A Self-Validating System - Comprehensive Characterization

Confirming the identity and purity of the synthesized iron(III) oxoethoxide cluster is a multi-step process. Due to the paramagnetic nature of the high-spin Fe(III) centers, certain techniques like NMR spectroscopy are challenging, making other methods more critical.

Characterization Workflow

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first line of analysis. The spectrum should be compared to that of the ethanol precursor.

-

Absence of broad -OH stretch: A broad peak around 3300 cm⁻¹, characteristic of hydroxyl groups from water or residual ethanol, should be absent in a pure, dry sample.

-

Presence of Fe-O-C and Fe-O-Fe vibrations: Look for characteristic peaks in the lower frequency region. C-O stretching vibrations in the metal ethoxide will appear around 1000-1100 cm⁻¹. The Fe-O-Fe stretches of the oxo core typically appear in the 400-800 cm⁻¹ range.[7][8][9]

-

-

Mass Spectrometry (MS): This is the most definitive technique for identifying the Fe₅O(OEt)₁₃ cluster.[2]

-

Expected Fragments: Due to the complexity of the molecule, the molecular ion may not be observed. Instead, look for characteristic fragmentation patterns corresponding to the loss of ethoxide groups from the parent cluster.

-

-

Elemental Analysis (EA): Provides the empirical formula by quantifying the percentage of Carbon, Hydrogen, and Iron. The experimental results should match the calculated values for Fe₅O(OEt)₁₃.

-

X-ray Crystallography: For definitive structural proof, single crystals suitable for X-ray diffraction can be grown. This technique provides the precise arrangement of atoms and bond lengths, confirming the pentanuclear core structure.[1]

The Challenge of NMR for Paramagnetic Fe(III)

High-spin d⁵ iron(III) is a paramagnetic center. The unpaired electrons create a strong local magnetic field that significantly affects nearby nuclei.[10]

-

Line Broadening: The rapid relaxation of the electrons causes extreme broadening of NMR signals, often rendering proton or carbon peaks undetectable or appearing as very broad, featureless humps.[11][12]

-

Large Contact Shifts: If signals are observable, they will be shifted far outside the normal diamagnetic chemical shift ranges.[12]

For these reasons, standard NMR is not a routine characterization tool for this compound. Advanced solid-state NMR or specialized techniques may yield useful data, but they are not typically necessary for routine validation.

Part 4: Application as a Precursor in Sol-Gel Synthesis

The primary and most powerful application of iron(3+) ethanolate is as a high-purity precursor for the sol-gel synthesis of iron(III) oxide (Fe₂O₃) materials.[13] The sol-gel process provides exquisite control over the final material's properties, such as particle size, porosity, and surface area.[14]

The Sol-Gel Mechanism: Hydrolysis and Condensation

The process involves two fundamental, sequential reactions:

-

Hydrolysis: The ethoxide ligands are replaced by hydroxyl groups in a reaction with water. This step is the "sol" formation, where colloidal particles begin to form.

-

Fe-OEt + H₂O ⇌ Fe-OH + EtOH

-

-

Condensation: The hydroxylated intermediates react with each other to form Fe-O-Fe bridges (oxolation) or with remaining ethoxide groups to form similar bridges (alkoxolation), releasing water or ethanol, respectively. This network formation is the "gelation" step, resulting in a solid matrix encapsulating the solvent.

-

Fe-OH + HO-Fe → Fe-O-Fe + H₂O (Oxolation)

-

Fe-OEt + HO-Fe → Fe-O-Fe + EtOH (Alkoxolation)

-

By carefully controlling the ratio of water to precursor (the hydrolysis ratio), the catalyst (acid or base), temperature, and concentration, one can precisely tailor the kinetics of these reactions to achieve desired material properties.

Caption: The four key stages of the sol-gel process using an iron ethoxide precursor.

Part 5: Gateway to Nanomedicine - Iron Oxide Nanoparticles for Drug Development

For drug development professionals, iron(3+) ethanolate is not the therapeutic agent itself, but a critical starting material for producing highly uniform, biocompatible iron oxide nanoparticles (IONPs). These IONPs, typically in the form of maghemite (γ-Fe₂O₃) or magnetite (Fe₃O₄), possess unique superparamagnetic properties that make them ideal for a range of biomedical applications.[3][4]

Workflow: From Precursor to Application

The pathway from iron(3+) ethanolate to a functional drug delivery system is a multi-stage process requiring expertise in both materials science and bioconjugation chemistry.

Caption: Workflow from iron ethoxide precursor to a targeted drug delivery system.

Key Applications in Drug Development

-

Targeted Drug Delivery: IONPs can be coated with biocompatible polymers like polyethylene glycol (PEG) to improve circulation time and then functionalized with targeting ligands (antibodies, peptides) that bind to specific receptors on cancer cells. An external magnetic field can then be used to guide these drug-loaded nanoparticles to a tumor site, increasing local drug concentration and reducing systemic toxicity.[3]

-

Magnetic Resonance Imaging (MRI): Superparamagnetic IONPs are excellent T2 contrast agents. When they accumulate in tissues, they shorten the T2 relaxation time, causing a darkening of the MR image. This allows for non-invasive imaging of tumors or other pathologies where the nanoparticles accumulate.

-

Hyperthermia Therapy: When exposed to an alternating magnetic field, superparamagnetic IONPs generate localized heat. If nanoparticles are selectively delivered to a tumor, this effect can be used to raise the temperature of the cancer cells to an apoptotic level (typically 41-45°C), inducing cell death with minimal damage to surrounding healthy tissue.

Part 6: Safety and Handling

Iron(3+) ethanolate is a reactive and hazardous chemical that requires careful handling.

-

Hazards: It is classified as causing serious eye irritation.[5] It is also moisture-sensitive and its decomposition in air releases ethanol, which is flammable.

-

Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves.[5]

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere in a cool, dry place away from sources of ignition and moisture.

Conclusion

Iron(3+) ethanolate is a compound whose simple name belies a rich and complex chemistry. For the materials scientist and drug development professional, a sophisticated understanding of its tendency to form oxo-alkoxide clusters is not a mere academic curiosity, but the essential foundation for its successful application. By embracing this complexity and employing rigorous, air-free techniques, researchers can leverage iron(3+) ethanolate as a powerful and reliable precursor for the synthesis of precisely engineered iron oxide nanomaterials. These materials, in turn, are paving the way for next-generation therapies and diagnostics, from magnetically guided drug delivery to advanced theranostic platforms, demonstrating a clear and compelling link from fundamental precursor chemistry to cutting-edge biomedical innovation.

References

-

Seisenbaeva, G. A., Gohil, S., Suslova, E. V., Rogova, T. V., Turova, N. Y., & Kessler, V. G. (2005). The synthesis of iron (III) ethoxide revisited: Characterization of the metathesis products of iron (III) halides and sodium ethoxide. Inorganica Chimica Acta, 358(12), 3506-3512. [Link]

-

Gelest, Inc. (2016). IRON(III) ETHOXIDE - Safety Data Sheet. [Link]

-

Ahmad, T., et al. (2015). Synthesis of biocompatible iron oxide nanoparticles as a drug delivery vehicle. International Journal of Nanomedicine, 10, 7337–7349. [Link]

-

Ullah, I., et al. (2025). Iron Oxide Nanoparticles: Synthesis and Functionalization for Biomedical Applications. Biomedical Journal of Scientific & Technical Research. [Link]

-

Walker, A. F. (1998). Pulsed EPR and NMR Spectroscopy of Paramagnetic Iron Porphyrinates and Related Iron Macrocycles: How To Understand Patterns of Spin Delocalization and Recognize Macrocycle Radicals. Inorganic Chemistry, 37(16), 3840-3853. [Link]

-

Blümel, J., Hofmann, P., & Köhler, F. H. (1993). NMR Spectroscopy of Paramagnetic Complexes. Part 39—Natural Abundance 2H NMR of Paramagnetic Sandwich Compounds. Magnetic Resonance in Chemistry, 31(1), 2-6. [Link]

-

LaCourse, W. R. (n.d.). NMR-Spectroscopy-of-Paramagnetic-Compounds.pdf. Department of Chemistry, University of Maryland, Baltimore County. [Link]

-

Barr, C. L., & Stroud, M. A. (1951). Infrared Spectra of Transition Metal Alkoxides. Analytical Chemistry, 23(4), 635-641. [Link]

-

ResearchGate. FT-IR data for metal alkoxide and metal oxide. [Link]

-

Wikipedia. Sol–gel process. [Link]

-

Chemsrc. iron(iii) ethoxide | CAS#:5058-42-4. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis of iron (III) ethoxide revisited: Characterization of the metathesis products of iron (III) halides and sodium ethoxide | SLU publication database (SLUpub) [publications.slu.se]

- 3. Synthesis of biocompatible iron oxide nanoparticles as a drug delivery vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. gelest.com [gelest.com]

- 6. iron(iii) ethoxide | CAS#:5058-42-4 | Chemsrc [chemsrc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Iron(III) ethoxide, 99.6% (metals basis) 0.5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. Sol–gel process - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Iron(III) Ethanolate in Ethanol and Other Organic Solvents

Abstract

Iron(III) ethanolate, also known as ferric ethoxide, is a metal alkoxide of significant interest in materials science, catalysis, and pharmaceutical development. Its utility as a precursor for the synthesis of iron oxides and iron-based catalysts is critically dependent on its solubility and solution-state behavior.[1][2] This technical guide provides a comprehensive overview of the solubility of iron(III) ethanolate in its parent alcohol, ethanol, as well as other common organic solvents. We delve into the physicochemical principles governing its solubility, present available quantitative data, and discuss the profound impact of its inherent moisture sensitivity. Furthermore, this guide offers detailed, field-tested protocols for the experimental determination of its solubility, emphasizing the importance of a self-validating system for trustworthy results. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and formulating solutions of this reactive compound.

Introduction to Iron(III) Ethanolate: A Compound of High Reactivity and Potential

Iron(III) ethanolate, with the chemical formula Fe(OCH₂CH₃)₃, is a member of the metal alkoxide family.[3] These compounds are characterized by a metal center bonded to one or more alkyl groups through an oxygen atom.[4] The nature of the iron-oxygen-carbon bond imparts a unique reactivity profile to the molecule, making it a valuable precursor in various chemical syntheses.

Synthesis and Handling Considerations: Iron(III) ethanolate is typically synthesized via the reaction of an iron(III) salt, such as ferric chloride, with sodium ethoxide in an alcoholic or mixed solvent medium.[5][6] A critical characteristic of iron(III) ethanolate is its extreme sensitivity to moisture.[3] Hydrolysis, the reaction with water, leads to the formation of insoluble iron hydroxides and oxides, which can precipitate from solution and alter the compound's properties.[7][8] Consequently, all handling and solubility studies of iron(III) ethanolate must be conducted under strictly anhydrous and inert conditions, typically within a glovebox or using Schlenk line techniques.

Relevance and Applications: The primary application of iron(III) ethanolate stems from its role as a molecular precursor. In materials science, it is used in sol-gel processes to synthesize iron oxide nanoparticles (e.g., hematite, magnetite) with controlled size and morphology.[9] These nanoparticles have applications in magnetic recording media, pigments, and biomedical fields.[10] In catalysis, iron(III) ethanolate serves as a precursor for creating highly dispersed iron-based catalysts used in a variety of organic transformations and environmental remediation processes.[9]

The Physicochemical Basis of Solubility

The solubility of iron(III) ethanolate is governed by a combination of factors, including the principle of "like dissolves like," and its tendency to form complex structures in solution.

Solvent-Solute Interactions:

-

Ethanol: As the parent alcohol, ethanol is a common solvent for iron(III) ethanolate.[11] The ethoxide ligands of the solute can readily interact with the ethanol solvent molecules through dipole-dipole interactions and potentially form coordination complexes.

-

Other Alcohols: Solubility is also expected in other simple alcohols like methanol and isopropanol due to similar polarities and the ability to exchange alkoxide groups.[4]

-

Aprotic and Nonpolar Solvents: Iron(III) ethanolate is also soluble in a range of aprotic and nonpolar organic solvents such as hexane and benzene.[3] This suggests that the ethyl groups provide sufficient nonpolar character for the molecule to interact favorably with these solvents.

Molecular Complexity and Solution State: Metal alkoxides, including iron(III) ethanolate, rarely exist as simple monomers in solution. They tend to associate into larger, polynuclear complexes through bridging oxygen atoms. This molecular complexity can influence solubility, with the size and shape of the alkyl groups playing a significant role.[4] Research has shown that what is often described as iron(III) ethanolate in solution is a mixture of oligomeric species, such as the oxoethoxide cluster Fe₅O(OEt)₁₃.[5][12]

Quantitative Solubility Profile

Precise, universally applicable solubility values for iron(III) ethanolate are challenging to establish due to its high reactivity and tendency to form various oligomeric and oxo-alkoxide species in solution.[5][12] However, available data and qualitative descriptions provide a strong basis for its practical use.

Table 1: Qualitative and Quantitative Solubility of Iron(III) Ethanolate

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Data (at room temp.) | Reference |

| Ethanol | Polar Protic | Soluble/Miscible | ~30 mg/mL (~0.15 mol/L) | [3][6] |

| Methanol | Polar Protic | Soluble | Data not widely available | [4][11] |